molecular formula C14H10BrN5O B11310990 N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide

Katalognummer: B11310990
Molekulargewicht: 344.17 g/mol
InChI-Schlüssel: JEZOEXZHRDACLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS: 2627-69-2) is a benzamide derivative with a bromophenyl group at the N-position and a tetrazole ring at the 3-position of the benzamide scaffold. Its molecular formula is C₁₄H₁₀BrN₅O, and it is commonly referred to as AK-7 in pharmacological contexts . This compound exhibits diverse biological activities, including:

  • AMP-activated protein kinase (AMPK) activation
  • Antitumor properties (via apoptosis induction and mTOR inhibition)
  • Anti-inflammatory effects (inhibition of LPS-induced TNF-α production)
  • Adipocyte differentiation inhibition .

The tetrazole group enhances metabolic stability and bioavailability, while the bromophenyl moiety contributes to hydrophobic interactions in target binding .

Eigenschaften

Molekularformel

C14H10BrN5O

Molekulargewicht

344.17 g/mol

IUPAC-Name

N-(3-bromophenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H10BrN5O/c15-11-4-2-5-12(8-11)17-14(21)10-3-1-6-13(7-10)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI-Schlüssel

JEZOEXZHRDACLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Bromphenyl)-3-(1H-Tetrazol-1-yl)benzamid umfasst typischerweise die folgenden Schritte:

  • Bildung des Tetrazolrings: : Der Tetrazolring kann durch die Cycloadditionsreaktion eines Azids mit einem Nitril synthetisiert werden. Beispielsweise kann Natriumazid unter sauren Bedingungen mit Benzonitril reagieren, um 1H-Tetrazol zu bilden.

  • Bromierung der Phenylgruppe: : Die Bromierung einer Phenylgruppe kann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators wie Eisen oder Licht erfolgen.

  • Amidbindungsbildung: : Der letzte Schritt beinhaltet die Kupplung der Bromphenylgruppe mit dem Tetrazol-haltigen Benzamid. Dies kann mit Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) in Gegenwart einer Base wie Triethylamin erfolgen.

Industrielle Produktionsverfahren

In einer industriellen Umgebung würde die Produktion von N-(3-Bromphenyl)-3-(1H-Tetrazol-1-yl)benzamid wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung von automatisierten Systemen für die präzise Zugabe von Reagenzien umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

  • Substitutionsreaktionen: : Das Bromatom am Phenylring kann nucleophile Substitutionsreaktionen eingehen, bei denen es durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

  • Reduktionsreaktionen: : Die Nitrogruppe kann, falls vorhanden, mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

  • Oxidationsreaktionen: : Der Tetrazolring kann unter bestimmten Bedingungen oxidiert werden, obwohl dies weniger häufig vorkommt.

Häufige Reagenzien und Bedingungen

    Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kaliumthiolate können verwendet werden.

    Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

    Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.

Hauptprodukte

    Substitution: Produkte, bei denen das Bromatom durch eine andere Gruppe ersetzt wird.

    Reduktion: Amine aus der Reduktion von Nitrogruppen.

    Oxidation: Oxidierte Tetrazolderivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its anticancer properties. The tetrazole ring is known to enhance binding affinity to biological targets, making it a promising candidate for cancer therapy. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial membrane potential . For instance, a related tetrazole derivative exhibited significant cytotoxicity against colorectal adenocarcinoma cell lines with an IC50 value of 16.63 µM .

Modulation of Ion Channels

The compound has been identified as a small-molecule activator of TMEM16A, a calcium-activated chloride channel. This modulation is particularly relevant for therapeutic applications in conditions like cystic fibrosis and gastrointestinal disorders . Research indicates that N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide enhances chloride currents at submaximal calcium concentrations, suggesting its role as a potentiator in calcium-dependent signaling pathways.

Chemical Biology Reagent

In material science, N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide serves as a valuable reagent for studying biological processes such as ion channel interactions. Its unique structural characteristics allow for diverse applications in the development of novel materials with specific functionalities.

In Vitro Studies

In vitro studies have demonstrated the efficacy of N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide against various cancer cell lines. For example, analogs have shown potent antitrypanosomal activity with low toxicity profiles . The compound's ability to modulate ion channels has also been evaluated using electrophysiological techniques.

Structural Investigations

Structural studies using techniques such as X-ray crystallography and molecular docking have provided insights into the binding interactions between N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide and its biological targets . These investigations are crucial for understanding the compound's pharmacokinetic properties and optimizing its therapeutic potential.

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis; cytotoxicity against cancer cell lines
Ion Channel ModulationActivates TMEM16A; enhances chloride currents
Chemical Biology ReagentValuable for studying ion channel interactions
Structural InvestigationsInsights into binding interactions through X-ray crystallography

Wirkmechanismus

The mechanism by which N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner to carboxylic acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Tetrazole vs. Triazole Derivatives
  • N-(3-bromophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine ():

    • Replaces the tetrazole with a 1,2,4-triazole ring.
    • Synthesized via hydrazine hydrate-mediated cyclization, yielding 45% efficiency .
    • Lower molecular weight (MW: ~356 g/mol) compared to the tetrazole analog (MW: 356.2 g/mol) .
  • 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-bromophenyl)benzamide (): Features a triazole-linked allylphenoxy group. Elemental analysis: C 60.05%, H 4.47%, N 10.76% (vs. C 60.12% theoretical) . Demonstrated anticancer activity against breast cancer cells, though less potent than tetrazole derivatives in AMPK modulation .
Bromophenyl vs. Methoxyphenyl Substituents
  • N-(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(1H-tetrazol-1-yl)benzamide ():
    • Replaces bromophenyl with methoxyphenyl and adds a triazolo-pyridazin moiety.
    • Increased complexity and molecular weight (MW: ~500 g/mol) reduce cell permeability compared to AK-7 .

Key Findings :

  • Tetrazole vs. Triazole : Tetrazole-containing derivatives (e.g., AK-7) show superior metabolic stability and AMPK activation compared to triazole analogs due to the tetrazole’s stronger hydrogen-bonding capacity .
  • Bromine Substitution : Bromophenyl derivatives exhibit enhanced lipophilicity and target affinity over chlorophenyl or methoxyphenyl variants, critical for blood-brain barrier penetration in neurological applications .
Elemental Analysis
Compound Formula C (%) H (%) N (%)
AK-7 C₁₄H₁₀BrN₅O 60.12 4.46 10.79
N-(3-bromophenyl) triazole-benzamide C₂₆H₂₃BrN₄O₃ 60.05 4.47 10.76
N-(4-fluorophenyl) triazole-benzamide C₂₆H₂₃FN₄O₃ 68.04 5.05 12.17

Note: Fluorophenyl derivatives exhibit higher carbon content due to the absence of bromine, while bromophenyl analogs prioritize halogen-mediated hydrophobic interactions .

Biologische Aktivität

N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of xanthine oxidase and its antimicrobial properties. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide involves the introduction of a tetrazole moiety, which is known for enhancing biological activity through various mechanisms. The tetrazole ring can act as an H-bond acceptor, facilitating interactions with biological targets. The compound is typically synthesized via methods involving the cycloaddition of nitriles with sodium azide, followed by subsequent reactions to form the benzamide structure .

Xanthine Oxidase Inhibition

N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide has been evaluated for its xanthine oxidase (XO) inhibitory activity. In a study focused on derivatives of N-phenylisonicotinamide, it was found that the introduction of the tetrazole moiety at the 3'-position significantly improved potency. For instance, a related compound showed an IC50 value of 0.031 μM, indicating strong inhibition compared to the positive control topiroxostat (IC50 = 0.021 μM) . This suggests that N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide may exhibit similar or enhanced inhibitory effects.

Antimicrobial Activity

Tetrazole derivatives, including N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide, have demonstrated notable antimicrobial activities against various pathogens. A study reported that certain tetrazole compounds exhibited significant antibacterial activity against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . The presence of the bromophenyl group is believed to contribute to this activity by enhancing lipophilicity and facilitating membrane penetration.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzamide and tetrazole moieties can lead to variations in biological activity. For example:

  • Substituents on the Benzene Ring : The position and nature of substituents on the benzene ring significantly influence potency. The presence of electron-withdrawing groups, such as bromine, enhances activity by stabilizing the negative charge during enzyme interaction.
  • Tetrazole Positioning : The positioning of the tetrazole group is critical; studies have shown that placing it at specific positions can optimize binding interactions with target enzymes like XO .

Case Study 1: Xanthine Oxidase Inhibitors

A series of compounds related to N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide were synthesized and evaluated for their XO inhibitory properties. The most potent derivative achieved an IC50 value significantly lower than previously reported compounds, demonstrating the efficacy of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various tetrazole derivatives showed promising results against multiple bacterial strains. The compound exhibited MIC values that positioned it as a potential candidate for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 3-bromoaniline and 3-(1H-tetrazol-1-yl)benzoic acid derivatives. Key steps include activating the carboxylic acid (e.g., using HATU or EDCl/HOBt) and coupling under inert conditions. Post-synthesis, purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization. Characterization employs:

  • 1H/13C NMR : To confirm substituent integration and coupling patterns (e.g., tetrazole proton at δ ~9.5 ppm).
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₁BrN₅O: 344.02).
  • Melting Point : Comparative analysis with literature values (e.g., analogs in show mp 260–265°C).
  • Reference : Similar protocols for benzamide derivatives in and .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is performed on crystals grown via slow evaporation (solvent: DMSO/EtOH). Data collection uses a diffractometer (e.g., Oxford Xcalibur) at low temperature (100 K). Structural refinement software (e.g., SHELXL) resolves bond lengths, angles, and packing. For example, reports monoclinic space group P2₁/c with a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å for a related bromophenyl benzamide .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide in cancer models?

  • Methodological Answer : In prostate cancer cells (e.g., PC-3), the compound induces apoptosis via:

  • F-actin destabilization : Confirmed by immunofluorescence and Western blot (↓paxillin, ↓RAC-α).
  • Akt-mTOR pathway modulation : Assessed via phospho-specific antibodies (e.g., p-Akt Ser473).
  • Reference : Tetrazole derivatives in show similar regulation of cytoskeletal proteins .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :

  • Substituent Variation : Replace bromine with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to assess potency. demonstrates that 4-bromo analogs (3e) exhibit higher activity than 3-bromo derivatives.
  • Tetrazole Positioning : Compare 1H-tetrazol-1-yl (meta) vs. 1H-tetrazol-5-yl (para) isomers via IC₅₀ assays.
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., tubulin or kinases).
  • Reference : SAR strategies from and .

Q. How should researchers address contradictions in reported biological activity across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test the compound in panels (e.g., NCI-60) to identify lineage-specific effects. (prostate) vs. 16 (breast) highlights cell-contextual variability.
  • Pathway Enrichment Analysis : Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines.
  • Reference : Multi-omics approaches in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.